Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
Product Name:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Numéro CAS:91142-58-4
Le MF:C11H12O2
Mégawatts:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842
Update Time:2024-10-26

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • MDL: MFCD16658798
    • Piscine à noyau: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • La clé Inchi: VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • Sourire: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Propriétés calculées

  • Qualité précise: 176.083729621g/mol
  • Masse isotopique unique: 176.083729621g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 1
  • Complexité: 208
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
M313733-10mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
10mg
$ 50.00 2022-06-04
TRC
M313733-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
50mg
$ 210.00 2022-06-04
TRC
M313733-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
100mg
$ 295.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-1g
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
1g
3807.71CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-5g
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
5g
15095.15CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
500mg
2332.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-250mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
250mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
100mg
1221.18CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
50mg
1034.61CNY 2021-05-07
Chemenu
CM194835-1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$413 2024-07-20

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Méthode de production 2

Conditions de réaction
Référence
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Référence
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Méthode de production 5

Conditions de réaction
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Référence
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Méthode de production 6

Conditions de réaction
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Référence
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

Méthode de production 7

Conditions de réaction
Référence
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Numéro de commande:A950487
État des stocks:in Stock
Quantité:250.0mg/500.0mg/1.0g/5.0g/10.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:07
Prix ($):180.0/301.0/450.0/1351.0/2252.0
Courriel:sales@amadischem.com

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
A950487
Pureté:99%/99%/99%/99%/99%
Quantité:250.0mg/500.0mg/1.0g/5.0g/10.0g
Prix ($):180.0/301.0/450.0/1351.0/2252.0
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